molecular formula C16H21N5O4S3 B2678346 2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1351621-83-4

2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2678346
CAS RN: 1351621-83-4
M. Wt: 443.56
InChI Key: WINODNYZISIDFF-UHFFFAOYSA-N
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Description

2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H21N5O4S3 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality 2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylmethylsulfonamido)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Carbonic Anhydrase Inhibitor

Compounds with thiadiazole and sulfonamide moieties, such as acetazolamide, are known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and pH balance. Research by Menchise et al. (2006) on similar compounds highlights the potential of thiadiazole sulfonamides in inhibiting CA isozymes, suggesting that the compound could serve in exploring new CA inhibitors with therapeutic implications Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. (2006).

Role in Anticancer Research

Thiadiazole derivatives exhibit significant biological activities, including anticancer properties. Gadad et al. (2000) synthesized thiadiazole sulfonamides showing antibacterial activity, which implies that structural modifications, such as those present in the compound , could be researched for anticancer activities. Given the importance of sulfonamide derivatives in drug development, these compounds may offer novel pathways for cancer treatment Gadad, A., Mahajanshetti, C. S., Nimbalkar, S., & Raichurkar, A. (2000).

Implications for Enzyme Inhibition Studies

The structural features of thiadiazole and sulfonamide are critical for binding to enzymes and inhibiting their activity. Studies by Supuran et al. (2013) on sulfonamide derivatives as enzyme inhibitors highlight the potential of the compound to be used in similar research contexts, potentially targeting a wide range of enzymes beyond carbonic anhydrase Supuran, C. T., Biswas, S., & McKenna, R. (2013).

Exploring Antimicrobial Activities

The antimicrobial properties of sulfonamide derivatives, as demonstrated in studies of similar compounds, suggest potential applications in combating bacterial infections. The synthesis and evaluation of thiadiazole sulfonamides for their antibacterial efficacy could inform the development of new antimicrobial agents Gadad, A., et al. (2000).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S3/c1-21(28(2,24)25)10-13(22)18-15-19-20-16(27-15)26-11-14(23)17-9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINODNYZISIDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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